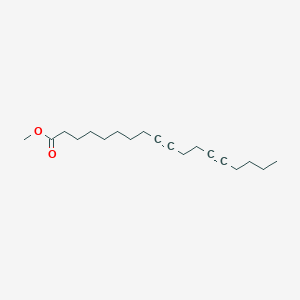

Methyl octadeca-9,13-diynoate

Description

Methyl octadeca-9,13-diynoate is an acetylenic fatty acid methyl ester characterized by two triple bonds at positions 9 and 13 in its 18-carbon backbone (Figure 1). Its molecular formula is C₁₉H₃₀O₂, with a molecular weight of 290.4 g/mol (CAS No. 18202-24-9) . The compound’s structure includes a methyl ester group and conjugated triple bonds, which confer high reactivity and unique physicochemical properties. It is primarily synthesized via catalytic methods (e.g., palladium-mediated coupling) to introduce triple bonds regioselectively . Applications span organic synthesis, materials science, and biochemical research, where its unsaturated structure enables participation in click chemistry and polymerization reactions.

Properties

CAS No. |

58444-05-6 |

|---|---|

Molecular Formula |

C19H30O2 |

Molecular Weight |

290.4 g/mol |

IUPAC Name |

methyl octadeca-9,13-diynoate |

InChI |

InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-5,8-9,12-18H2,1-2H3 |

InChI Key |

IMOSSPVZDLRCEM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC#CCCC#CCCCCCCCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl octadeca-9,13-diynoate can be synthesized through various methods. One common approach involves the reaction of octadec-9-ynoic acid with methanol in the presence of a catalyst . The reaction typically requires specific conditions such as elevated temperatures and the use of a strong acid catalyst to facilitate esterification .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield . The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl octadeca-9,13-diynoate undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

Oxidation: Selenium dioxide and tert-butyl hydroperoxide are commonly used reagents for the oxidation of this compound.

Reduction: Hydrogenation of the compound can be achieved using palladium on carbon as a catalyst under hydrogen gas.

Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium methoxide.

Major Products Formed

Scientific Research Applications

Methyl octadeca-9,13-diynoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl octadeca-9,13-diynoate involves its interaction with molecular targets through its reactive triple bonds . These interactions can lead to the formation of various reactive intermediates, which can further react with biological molecules . The pathways involved in its action include oxidative stress and disruption of cellular membranes .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Structural Differences and Reactivity

- Triple Bonds vs. Double Bonds: Diynoates (e.g., this compound) exhibit greater reactivity than dienoates (e.g., methyl linoleate) due to sp-hybridized carbons in triple bonds, enabling rapid cycloaddition and polymerization .

- Positional Effects: Shifting triple bond positions (e.g., 9,12 vs. 9,13) alters conjugation and stability. Methyl octadeca-9,12-diynoate shows stronger antimicrobial effects than the 9,13 isomer, likely due to optimized interaction with microbial membranes .

- Mixed Unsaturation: Compounds like methyl octadeca-9,14-dien-12-ynoate combine triple and double bonds, facilitating interactions with cellular receptors (e.g., inflammation pathways) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.